H-D-Glu(obzl)-obzl P-tosylate H-D-Glu(obzl)-obzl P-tosylate
Brand Name: Vulcanchem
CAS No.: 19898-41-0
VCID: VC21543376
InChI: InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m1./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C26H29NO7S
Molecular Weight: 327,34*172,22 g/mole

H-D-Glu(obzl)-obzl P-tosylate

CAS No.: 19898-41-0

VCID: VC21543376

Molecular Formula: C26H29NO7S

Molecular Weight: 327,34*172,22 g/mole

* For research use only. Not for human or veterinary use.

H-D-Glu(obzl)-obzl P-tosylate - 19898-41-0

Description

H-D-Glu(obzl)-obzl P-tosylate, also known as D-glutamic acid dibenzyl ester p-toluenesulfonate, is a chemical compound used in various applications, particularly in peptide synthesis and organic chemistry. This compound has a specific molecular structure and properties that make it useful for different chemical reactions.

Synthesis and Preparation

The synthesis of H-D-Glu(obzl)-obzl P-tosylate typically involves the reaction of D-glutamic acid dibenzyl ester with p-toluenesulfonic acid. This process is similar to the synthesis of its L-glutamic acid counterpart, where L-glutamic acid dibenzyl ester reacts with p-toluenesulfonic acid to form H-Glu(obzl)-obzl TosOH .

Safety Information

  • Signal Word: Warning

  • Pictogram(s): Exclamation Mark Irritant GHS07

  • GHS Hazard Statements: H315 (Skin corrosion/irritation), H319 (Serious eye damage/eye irritation), H335 (Specific target organ toxicity, single exposure; Respiratory tract irritation)

  • Precautionary Statement Codes: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Applications and Uses

H-D-Glu(obzl)-obzl P-tosylate is primarily used in peptide synthesis as an intermediate. Peptide synthesis involves the formation of peptide bonds between amino acids, and compounds like H-D-Glu(obzl)-obzl P-tosylate are crucial for protecting certain functional groups during these reactions. The dibenzyl ester group protects the carboxyl side chain of glutamic acid, allowing for selective deprotection and further modification in peptide synthesis protocols.

CAS No. 19898-41-0
Product Name H-D-Glu(obzl)-obzl P-tosylate
Molecular Formula C26H29NO7S
Molecular Weight 327,34*172,22 g/mole
IUPAC Name dibenzyl (2R)-2-aminopentanedioate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m1./s1
Standard InChIKey HVZUAIVKRYGQRM-UNTBIKODSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N
Synonyms 19898-41-0;H-D-GLU(OBZL)-OBZLP-TOSYLATE;H-D-Glu(OBzl)-OBzlTos;(R)-Dibenzyl2-aminopentanedioate4-methylbenzenesulfonate;C26H29NO7S;H-D-Glu(OBzl)-OBzl.Tos;SCHEMBL4692008;CTK8E9860;MolPort-003-983-028;H-D-Glu(OBzl)-OBzl.p-tosylate;0231AB;AKOS015842543;AK-49538;TC-066742;FT-0624370;K-5821;Q-101689;I14-32606
PubChem Compound 25185975
Last Modified Aug 15 2023

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